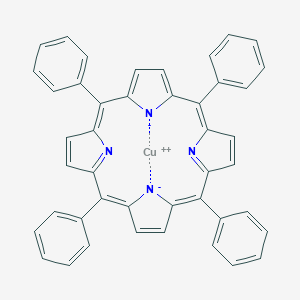

5,10,15,20-Tetraphenyl-21H,23H-porphine copper(II)

Description

Structure

3D Structure of Parent

Properties

CAS No. |

14172-91-9 |

|---|---|

Molecular Formula |

C44H28CuN4 |

Molecular Weight |

676.3 g/mol |

IUPAC Name |

copper 5,10,15,20-tetraphenylporphyrin-22,24-diide |

InChI |

InChI=1S/C44H28N4.Cu/c1-5-13-29(14-6-1)41-33-21-23-35(45-33)42(30-15-7-2-8-16-30)37-25-27-39(47-37)44(32-19-11-4-12-20-32)40-28-26-38(48-40)43(31-17-9-3-10-18-31)36-24-22-34(41)46-36;/h1-28H;/q-2;+2 |

InChI Key |

RKTYLMNFRDHKIL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=CC=C7)C8=CC=CC=C8)C=C4)C9=CC=CC=C9)[N-]3.[Cu+2] |

Synonyms |

copper tetraphenylporphyrin |

Origin of Product |

United States |

Foundational & Exploratory

Crystal structure of copper(II) tetraphenylporphyrin

An In-Depth Technical Guide to the Crystal Structure of Copper(II) Tetraphenylporphyrin

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive examination of the crystal structure of copper(II) meso-tetraphenylporphyrin (CuTPP), a archetypal synthetic metalloporphyrin of significant interest in materials science, catalysis, and as a model for biological systems. We delve into the synthesis and crystallization protocols, elucidating the rationale behind methodological choices. The guide details the critical characterization techniques, with a primary focus on single-crystal X-ray diffraction, which provides definitive structural data. The core of this document presents a detailed analysis of the molecular geometry, crystallographic parameters, and the landscape of intermolecular interactions that govern the solid-state packing of CuTPP. This work is intended for researchers, scientists, and drug development professionals who require a deep, mechanistic understanding of this foundational metalloporphyrin complex.

Introduction: The Significance of Metalloporphyrins and CuTPP

Metalloporphyrins are a class of coordination compounds containing a porphyrin macrocycle bound to a central metal ion.[1] The porphyrin ligand is a highly conjugated, aromatic 16-membered ring composed of four pyrrole subunits linked by methine bridges.[1] This structural motif is fundamental to life, forming the core of essential biomolecules like heme in hemoglobin (iron), chlorophylls (magnesium), and vitamin B12 (cobalt). In these biological contexts, the metalloporphyrin active site is responsible for a vast array of functions, including oxygen transport, electron transfer, and catalysis.[1]

To study these complex systems, chemists have developed synthetic analogues. Among the most important is meso-tetraphenylporphyrin (H₂TPP), where the peripheral hydrogen atoms of the parent porphyrin are replaced by four phenyl groups at the bridging meso carbons.[1] This substitution enhances the molecule's stability and solubility in organic solvents. The insertion of a copper(II) ion into the H₂TPP macrocycle yields copper(II) tetraphenylporphyrin (CuTPP), a stable, intensely colored complex. CuTPP serves as an invaluable model for understanding metal-ligand interactions, electronic structure, and the photophysical properties of more complex biological systems.[2] Its chemical robustness and catalytic activity also make it a subject of intense research in areas such as dye-sensitized solar cells, chemical sensing, and catalysis.[3] A thorough understanding of its three-dimensional structure is paramount to manipulating its properties for these applications.

Synthesis and Crystallization: From Precursors to Single Crystals

The formation of high-quality single crystals suitable for X-ray diffraction is contingent upon the successful synthesis and rigorous purification of the target compound. The preparation of CuTPP is typically a two-step process: first, the synthesis of the free-base porphyrin ligand (H₂TPP), followed by the insertion of the copper(II) ion.

Synthesis of Copper(II) Tetraphenylporphyrin

The most common method for synthesizing CuTPP involves the metalation of pre-synthesized H₂TPP.[1][3] However, one-pot syntheses, which proceed directly from the pyrrole and benzaldehyde precursors to the metallated porphyrin, have also been developed for efficiency.[4]

The key principle of metalation is the reaction of the free-base porphyrin with a copper(II) salt, such as copper(II) acetate, in a high-boiling point solvent like N,N-dimethylformamide (DMF).[1][3] DMF is an ideal solvent because it effectively dissolves both the porphyrin ligand and the metal salt, and its high boiling point (153 °C) provides the necessary thermal energy to overcome the activation barrier for metal insertion. During this process, the two inner protons of the porphyrin core are displaced by the Cu²⁺ ion, which then coordinates to the four pyrrole nitrogen atoms.[1]

Experimental Protocol: Synthesis of CuTPP

This protocol describes a standard laboratory procedure for the synthesis of CuTPP from H₂TPP.

-

Setup: In a 100-mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 0.16 mmol of H₂TPP (100 mg).[1]

-

Dissolution: Add 20 mL of N,N-dimethylformamide (DMF) to the flask. Stir the mixture. Complete dissolution is not required at this stage.[1]

-

Metal Salt Addition: Add a molar excess of hydrated copper(II) acetate (Cu(OAc)₂·H₂O), typically 4-5 equivalents (0.80 mmol, 160 mg).[1] The excess copper salt helps drive the reaction to completion.

-

Reflux: Heat the reaction mixture to reflux using a heating mantle. The solution will typically change color from the dark purple of H₂TPP to the characteristic reddish-purple of CuTPP. Reflux for at least 30-60 minutes to ensure complete metalation.

-

Crystallization and Isolation: Cool the reaction mixture to room temperature. The product may begin to crystallize. Add an equal volume of methanol or water to the cooled solution to fully precipitate the CuTPP product, as it is less soluble in this mixed solvent system.[1]

-

Filtration and Washing: Collect the purple crystals by vacuum filtration.[4] Wash the crystals sequentially with small portions of DMF/water to remove unreacted copper acetate, followed by methanol to remove DMF and other polar impurities.[1][4]

-

Drying: Dry the purified CuTPP crystals in a vacuum oven or desiccator.[4] Typical yields are often moderate due to the multi-step nature of porphyrin synthesis and purification losses.[5]

Purification and Crystallization for X-ray Analysis

For definitive structural analysis, the synthesized powder must be re-crystallized to form large, defect-free single crystals.

Experimental Protocol: Column Chromatography and Crystallization

-

Purification: The crude CuTPP product is often purified via column chromatography using a silica gel or alumina stationary phase.[1][4] The product is dissolved in a minimal amount of a non-polar solvent like dichloromethane (DCM) or chloroform. The less polar CuTPP will elute more quickly than any remaining polar impurities or unreacted H₂TPP.[5]

-

Crystallization: Single crystals are typically grown by slow evaporation or vapor diffusion.

-

Slow Evaporation: A concentrated solution of purified CuTPP in a solvent like DCM or a chloroform/methanol mixture is left in a loosely capped vial, allowing the solvent to evaporate over several days to weeks, yielding well-formed crystals.

-

Vapor Diffusion: A concentrated solution of CuTPP in a solvent like DCM is placed in a small vial. This vial is then placed inside a larger, sealed jar containing a less volatile "anti-solvent" in which CuTPP is poorly soluble, such as hexane or methanol. The slow diffusion of the anti-solvent vapor into the CuTPP solution gradually reduces its solubility, promoting slow, ordered crystal growth.

-

Workflow for CuTPP Synthesis and Structural Characterization

Caption: Workflow from synthesis to structural elucidation of CuTPP.

Structural Confirmation and Characterization

Before proceeding to single-crystal analysis, the identity and purity of the bulk CuTPP sample are confirmed using a suite of characterization techniques.

-

UV-Visible Spectroscopy: This is one of the most informative techniques for porphyrin characterization. The electronic spectrum is dominated by π-π* transitions within the aromatic macrocycle. CuTPP exhibits a very intense absorption band known as the Soret (or B) band near 427 nm and two weaker Q-bands at higher wavelengths (typically around 538 nm and 620 nm).[4][6] The reduction from four Q-bands in the free-base H₂TPP to two in CuTPP is a hallmark of metal insertion, which increases the molecule's symmetry from D₂h to approximately D₄h.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy confirms the formation of the porphyrin macrocycle and the success of metalation. Key vibrational peaks include the pyrrole ring "breathing" mode around 999 cm⁻¹ and C-N stretching vibrations.[4] Crucially, the disappearance of the N-H stretching vibration (typically seen around 3300-3400 cm⁻¹ in H₂TPP) confirms the displacement of the inner protons and the coordination of the copper ion.

-

X-ray Powder Diffraction (XRPD): XRPD is used to analyze the bulk crystalline nature of the synthesized powder. The resulting diffraction pattern serves as a fingerprint for a specific crystalline phase and can be compared to patterns calculated from single-crystal data to confirm phase purity.[4][7]

-

Elemental Analysis (CHN): This technique provides the percentage composition of carbon, hydrogen, and nitrogen in the sample. A close match between the experimental values and the calculated values for the chemical formula of CuTPP (C₄₄H₂₈N₄Cu) confirms its elemental composition.[4]

The Crystal Structure of CuTPP: A Detailed Analysis

Single-crystal X-ray diffraction (SC-XRD) provides the definitive, atomic-resolution three-dimensional structure of CuTPP. The analysis reveals precise details about bond lengths, bond angles, molecular conformation, and how the molecules pack together in the solid state.

Molecular Geometry and Conformation

The molecular structure of CuTPP consists of a central copper(II) ion coordinated by the four nitrogen atoms of the tetraphenylporphyrin ligand.

-

Coordination Environment: The copper(II) ion sits in a nearly perfect square-planar coordination environment, defined by the four pyrrole nitrogen atoms (N_p).[8] The Cu-N bond distances are typically uniform.

-

Planarity of the Macrocycle: The 24-atom porphyrin core is nearly planar. However, minor deviations from planarity, often described as saddling or ruffling distortions, can occur to relieve steric strain. The copper atom itself may be slightly displaced from the mean plane of the four coordinating nitrogen atoms.[9][10] For example, in some related structures, this deviation can be on the order of 0.02-0.05 Å.[9][10]

-

Orientation of Phenyl Groups: The four meso-phenyl groups are not coplanar with the porphyrin macrocycle due to steric hindrance with the hydrogen atoms on the pyrrole rings (β-hydrogens). They are tilted out of the porphyrin plane. This tilting is a significant structural feature that influences how the molecules interact with each other in the crystal lattice.[11]

Molecular Structure of Copper(II) Tetraphenylporphyrin (CuTPP)

Caption: Schematic of the CuTPP molecular structure.

Crystallographic Data Summary

While numerous crystallographic studies of TPP derivatives exist, the fundamental parameters for CuTPP are well-established. The following table summarizes typical crystallographic data for CuTPP, though slight variations can exist depending on the specific crystalline polymorph obtained.

| Parameter | Typical Value/Description | Significance |

| Crystal System | Tetragonal | Indicates a high degree of symmetry in the crystal packing. |

| Space Group | I-42d | Defines the symmetry operations that relate molecules within the unit cell. |

| Unit Cell Dimensions | a = b ≈ 15 Å, c ≈ 14 Å | Defines the size and shape of the repeating unit of the crystal lattice. |

| Cu-N Bond Length | ~1.98 - 2.00 Å | Reflects the strong covalent interaction between the copper ion and the porphyrin nitrogen atoms. |

| Cu displacement from N₄ plane | ~0.02 - 0.05 Å[9][10] | A small displacement indicates a nearly perfect square-planar geometry, minimizing ring strain. |

| Phenyl Group Dihedral Angle | ~60-80° relative to porphyrin plane[11] | The significant tilt prevents a planar structure and dictates intermolecular packing possibilities. |

Molecular Packing and Intermolecular Interactions

The arrangement of individual CuTPP molecules into a stable, three-dimensional crystal lattice is governed by a network of non-covalent intermolecular interactions.[11] Unlike molecules with strong hydrogen bond donors or acceptors, the packing in CuTPP is dominated by weaker forces.

-

van der Waals Forces: These are the primary forces responsible for the overall cohesion of the crystal, arising from transient fluctuations in electron density.

-

C-H···π Interactions: The hydrogen atoms on the phenyl groups of one molecule can interact favorably with the electron-rich π-system of the porphyrin core of an adjacent molecule. These interactions play a crucial role in directing the orientation of neighboring molecules.[12]

-

π-π Stacking: While the bulky, tilted phenyl groups prevent the close, cofacial π-π stacking often seen in planar aromatic molecules, offset stacking arrangements between the porphyrin cores or between phenyl groups of adjacent molecules contribute to lattice stability.[13]

The interplay of these subtle interactions dictates the final crystal structure.[11] Understanding this packing is critical, as it influences solid-state properties such as charge carrier mobility and luminescence, which are essential for the application of CuTPP in electronic devices.[14][15]

Conclusion

The crystal structure of copper(II) tetraphenylporphyrin reveals a highly symmetric, robust molecule with a nearly square-planar copper(II) center tightly bound within a near-planar porphyrin macrocycle. The four meso-phenyl groups, tilted significantly out of the porphyrin plane, are a defining feature that prevents close packing and governs the landscape of intermolecular C-H···π and van der Waals interactions. This detailed structural knowledge, obtained through a rigorous process of synthesis, purification, and single-crystal X-ray diffraction, provides the fundamental framework for understanding the electronic, optical, and catalytic properties of CuTPP. It is this foundational understanding that enables researchers to rationally design new porphyrin-based materials for advanced applications in medicine, energy, and materials science.

References

-

Nadeem, S., et al. (2016). ONE POT SYNTHESES AND CHARACTERIZATION OF MESO- 5, 10, 15, 20-COPPER TETRAPHENYLPORPHYRIN. RASĀYAN Journal of Chemistry, 9(3), 309-314. [Link]

-

Scribd. (n.d.). Synthesis of Cu (II) - Tetraphenylporphinate. Retrieved from [Link]

-

ResearchGate. (2024). Spectra of copper (II) tetraphenyl porphyrin (blue) and zinc (II) tetraphenyl porphyrin (red) while dissolved in toluene. Retrieved from [Link]

-

Kadish, K. M., & Davis, D. G. (1972). Solution Characterization of Copper(II) and Silver(II) Porphyrins and the One-Electron Oxidation Products by Nuclear Magnetic Resonance Spectroscopy. Journal of the American Chemical Society, 94(1), 119-124. [Link]

-

Chernyadyev, A. Y., et al. (2022). Copper(II) meso-Tetraphenyl- and meso-Tetrafluorenyl Porphyrinates as Charge Carrier Transporting and Electroluminescent Compounds. Molecules, 27(5), 1599. [Link]

- Szafran, Z., Pike, R. M., & Singh, M. M. (1991). Bioinorganic Coordination Chemistry: Copper(II) Tetraphenylporphyrinate. In Microscale Inorganic Chemistry: A Comprehensive Laboratory Experience. John Wiley & Sons.

-

Thammasat University. (2018). synthesis and characterization of meso- tetraphenylporphyrin derivatives and their copper(ii) complexes. TU e-Thesis. [Link]

-

Soman, A., et al. (2014). Intermolecular Interactions in Fluorinated Tetraarylporphyrins: An Experimental and Theoretical Study. European Journal of Inorganic Chemistry, 2014(15), 2563-2572. [Link]

-

ResearchGate. (n.d.). Structures of (a) copper(II) tetrafluorenyl porphyrinate (CuTFP) and (b) copper(II) tetraphenyl porphyrinate (CuTPP). Retrieved from [Link]

-

Chmielewski, P. J., & Latos-Grażyński, L. (2000). Copper(II) Complexes of Inverted Porphyrin and Its Methylated Derivatives. Inorganic Chemistry, 39(25), 5649-5657. [Link]

-

Edusprouts. (2011). Lab Report on Synthesis of Cu(II) - Tetraphenylporphinate. Retrieved from [Link]

-

Cemil, H., et al. (2023). Synthesis, X-ray Structures, and Optical and Magnetic Properties of Cu(II) Octafluoro-octakisperfluoro(isopropyl)phthalocyanine. Inorganic Chemistry, 62(30), 11953-11964. [Link]

-

ResearchGate. (n.d.). XRD pattern of the CuTPP. Retrieved from [Link]

-

Cemil, H., et al. (2023). Synthesis, X-ray Structures, and Optical and Magnetic Properties of Cu(II) Octafluoro-octakisperfluoro(isopropyl)phthalocyanine: The Effects of Electron Addition and Fluorine Accretion. Inorganic Chemistry, 62(30), 11953-11964. [Link]

-

Supporting Information for Copper(II) tetrakis(pentafluorophenyl) porphyrin: Highly Active Copper-based Molecular Catalyst for Electrochemical CO₂ Reduction. (n.d.). Retrieved from [Link]

-

Fleischer, E. B., Miller, C. K., & Webb, L. E. (1964). The Structure of Copper Tetraphenylporphine. Journal of the American Chemical Society, 86(12), 2342-2347. [Link]

-

Scheidt, W. R., & Cheng, B. (2014). Intermolecular interactions in solid-state metalloporphyrins and their impacts on crystal and molecular structures. Dalton Transactions, 43(41), 15371-15386. [Link]

-

Maciejewska, D., et al. (2011). Structural aspects of intermolecular interactions in the solid state of 1,4-dibenzylpiperazines bearing nitrile or amidine groups. Acta Crystallographica Section B: Structural Science, 67(Pt 6), 557-566. [Link]

-

ResearchGate. (n.d.). The molecular structure of CuTPP and various solvents used in experiments. Retrieved from [Link]

-

Nienhaus, L. (2024). Intermolecular Interactions and their Implications in Solid-State Photon Interconversion. CHIMIA International Journal for Chemistry, 78(3), 114-120. [Link]

Sources

- 1. fenix.ciencias.ulisboa.pt [fenix.ciencias.ulisboa.pt]

- 2. researchgate.net [researchgate.net]

- 3. ethesisarchive.library.tu.ac.th [ethesisarchive.library.tu.ac.th]

- 4. Bot Verification [rasayanjournal.co.in]

- 5. Lab Report on Synthesis of Cu(II) - Tetraphenylporphinate [art-xy.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. shu.elsevierpure.com [shu.elsevierpure.com]

- 9. chemistry-europe.onlinelibrary.wiley.com [chemistry-europe.onlinelibrary.wiley.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Intermolecular interactions in solid-state metalloporphyrins and their impacts on crystal and molecular structures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Structural aspects of intermolecular interactions in the solid state of 1,4-dibenzylpiperazines bearing nitrile or amidine groups - PMC [pmc.ncbi.nlm.nih.gov]

- 13. chimia.ch [chimia.ch]

- 14. Copper(II) meso-Tetraphenyl- and meso-Tetrafluorenyl Porphyrinates as Charge Carrier Transporting and Electroluminescent Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Solubility Architecture of Copper(II) Tetraphenylporphyrin (CuTPP)

A Technical Guide for Organic Phase Applications

Executive Summary

Copper(II) meso-tetraphenylporphyrin (CuTPP) represents a cornerstone in metalloporphyrin chemistry, utilized extensively in biomimetic catalysis, photovoltaic devices, and photodynamic therapy (PDT) research.[1] However, its rigid, planar aromatic structure creates a high lattice energy barrier, making dissolution a kinetic challenge despite favorable thermodynamic parameters in non-polar solvents. This guide moves beyond basic solubility tables to provide a mechanistic understanding of CuTPP solvation, validated quantification protocols, and purification workflows designed to ensure experimental reproducibility.

Molecular Architecture & Solubility Mechanics[1]

To master CuTPP solubility, one must understand the competition between Solvation Energy (

-

The Planar Challenge: CuTPP belongs to the

point group. Its macrocycle is flat, facilitating strong -

The Hydrophobic Periphery: The four phenyl rings are twisted relative to the porphyrin plane (approx. 60–90°), preventing infinite stacking but creating a hydrophobic shell. This dictates that CuTPP is lipophilic .

-

The Metal Center: The Cu(II) center is square planar. While it can accept axial ligands (forming 5- or 6-coordinate species), it is less Lewis-acidic than Zn(II) or Mg(II) porphyrins.[1] Therefore, solubility is driven more by London dispersion forces (solvent-solute interaction) than by specific axial coordination.[1]

Visualization: The Solvation Pathway

The following diagram illustrates the kinetic barrier to dissolution caused by aggregation.

Figure 1: The kinetic pathway from solid crystal to solvated monomer.[1] Note that without sufficient energy (sonication/heat), the system may stall at the intercalation stage.

Solvent Compatibility Matrix

The following data consolidates solubility behavior based on dielectric constant (

| Solvent Class | Specific Solvent | Solubility Rating | Primary Interaction Mechanism | Usage Recommendation |

| Halogenated | Dichloromethane (DCM) | Excellent | Dispersion + Dipole | Standard solvent for synthesis & spectroscopy.[1] |

| Chloroform ( | Excellent | Dispersion + H-bond donor | Preferred for NMR ( | |

| Chlorobenzene | High | High-boiling point applications.[1] | ||

| Aromatic | Toluene | High | Ideal for reflux reactions; forms solvates.[1] | |

| Benzene | High | Avoid due to toxicity; substitute with Toluene.[1] | ||

| Polar Aprotic | DMF / DMSO | Moderate | Dipole-Dipole | Used for biological assays; may cause aggregation.[1] |

| Acetone | Low | Dipole | Poor solvent; use for washing glassware. | |

| Alcohols | Methanol / Ethanol | Insoluble | H-bonding network | Crucial antisolvent for recrystallization.[1] |

| Aliphatic | Hexane / Pentane | Insoluble | Weak Dispersion | Used to precipitate CuTPP from DCM. |

Critical Insight: While CuTPP dissolves in DMF, the solution often exhibits broadened Soret bands indicating aggregation. For spectroscopic precision, always prioritize Halogenated or Aromatic solvents [1].

Analytical Determination: UV-Vis Quantification

Quantifying CuTPP concentration gravimetrically is prone to error due to static electricity affecting the light powder. UV-Vis spectroscopy is the self-validating standard.[1]

The Protocol

-

Preparation: Dissolve

1 mg CuTPP in 10 mL spectroscopic grade DCM (Stock Solution A). -

Sonication: Sonicate for 5 minutes to ensure breakdown of micro-aggregates.

-

Dilution: Dilute 100

L of Stock A into 3 mL DCM. -

Measurement: Scan 350–700 nm.

-

Calculation: Apply Beer-Lambert Law (

) using the Soret Band.

Reference Data for Calibration

-

Soret Band (

): 414–417 nm (Solvent dependent)[1] -

Molar Extinction Coefficient (

):-

Note: Literature values vary significantly based on aggregation. A reliable baseline for monomeric CuTPP in DCM is

[2].[1] -

Self-Validation Check: If your measured

is

-

Practical Workflow: Purification via Recrystallization[1][2][3][4]

Commercial CuTPP often contains traces of free-base porphyrin (

Step-by-Step Methodology

-

Dissolution: Dissolve crude CuTPP in a minimum volume of

or DCM. Heat gently (40°C) if necessary, then filter through a 0.45 -

The Interface: Transfer the filtrate to a narrow glass vial or tube.

-

Antisolvent Addition: Carefully layer Methanol (MeOH) on top of the DCM solution.

-

Technique: Tilt the vial and let MeOH drip slowly down the side. Do not mix. You want a distinct phase boundary.

-

Ratio: 1:2 (DCM:MeOH).

-

-

Diffusion: Seal the vial and leave undisturbed in a dark, vibration-free zone for 24–48 hours.

-

Harvest: As MeOH diffuses into the DCM, the solubility limit decreases slowly, growing large, pure purple crystals.

-

Wash: Decant the liquid and wash crystals with cold MeOH.

Figure 2: The "Layering" recrystallization workflow.[1] This diffusion-controlled method minimizes the trapping of impurities inside the crystal lattice.

Troubleshooting & Optimization

Issue: Broadened Soret Band (Aggregation)

-

Cause: High concentration or use of polar solvents (MeOH, Water) causing

stacking (H-aggregates).[1] -

Solution: Add 1-5% Pyridine or TFA (Trifluoroacetic acid) to the solvent system. Pyridine coordinates axially to the Copper, sterically disrupting the stacks and sharpening the spectrum [3].

Issue: Low Solubility in Toluene

-

Cause: High lattice energy of the dry powder.

-

Solution: "Wet" the powder with a drop of DCM before adding Toluene. The DCM acts as a solubility bridge, breaking the lattice initially to allow Toluene to solvate the monomers.

References

-

Lindsey, J. S. (2000). Synthesis of meso-substituted porphyrins. In The Porphyrin Handbook (Vol. 1). Academic Press. [1]

-

Kim, D., et al. (2017).[2] Femtosecond-Resolved Excited State Relaxation Dynamics of Copper (II) Tetraphenylporphyrin (CuTPP). Scientific Reports, 7, 16865.[2] [Link]

-

Adler, A. D., Longo, F. R., et al. (1967). On the preparation of metalloporphyrins. Journal of Inorganic and Nuclear Chemistry, 32(7), 2443-2445.[1]

-

ChemRxiv. (2023). Developing solvent-solubility prediction of tetraphenylporphyrin derivatives. [Link]

Sources

Electrochemical Behavior of 5,10,15,20-Tetraphenyl-21H,23H-porphine copper(II) (CuTPP)

A Technical Guide for Researchers and Drug Development Professionals[1]

Executive Summary

The electrochemical profile of 5,10,15,20-Tetraphenyl-21H,23H-porphine copper(II) (CuTPP) is distinct among metalloporphyrins due to the high stability of its

This guide provides a rigorous analysis of the redox mechanisms, experimental protocols, and catalytic applications of CuTPP. It is designed to allow researchers to replicate characterization workflows and leverage CuTPP’s unique electronic structure in sensing and electrocatalysis.

Molecular Architecture & Electronic Basis

To interpret the electrochemistry of CuTPP, one must first understand its electronic ground state.

-

Symmetry:

(Square Planar).[1] -

Metal Center: Copper(II) (

).[1] -

Ligand Field: The porphyrin macrocycle acts as a strong-field tetradentate dianionic ligand (

).[1]

In the square planar geometry, the

-

Oxidation: Removing an electron from the metal (

) is energetically prohibitive within standard potential windows. Oxidation occurs at the porphyrin -

Reduction: Adding an electron to the metal (

) is difficult because the

Key Insight: The "electrochemical silence" of the copper center in organic solvents is a defining feature. Metal-centered redox events are usually only observed in specific axial-coordinating media or solid-state configurations.[1]

Electrochemical Characterization (Cyclic Voltammetry)

Redox Mechanism

In non-aqueous solvents (e.g., Dichloromethane, DMF), CuTPP exhibits two reversible one-electron oxidations and two reversible one-electron reductions.[1]

The Redox Pathway:

Sources

An In-depth Technical Guide to the Magnetic Properties of Copper(II) Tetraphenylporphyrin (CuTPP)

For Researchers, Scientists, and Drug Development Professionals

Foreword

Copper(II) Tetraphenylporphyrin (CuTPP) stands as a molecule of significant interest across a spectrum of scientific disciplines, from materials science to medicinal chemistry. Its unique electronic structure and accessible paramagnetic state make it a versatile platform for fundamental research and a potential candidate for various applications, including catalysis, sensor technology, and as a paramagnetic probe in biomedical imaging. This guide provides a comprehensive technical overview of the magnetic properties of the CuTPP complex, designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights necessary to harness its potential. As a senior application scientist, the following narrative is structured to not only present established methodologies but also to elucidate the underlying principles that govern the magnetic behavior of this fascinating molecule.

The Heart of the Matter: The Paramagnetism of CuTPP

The magnetic properties of CuTPP originate from the presence of a single unpaired electron in the 3d orbital of the central copper(II) ion. This d⁹ configuration gives rise to a spin state of S = 1/2, rendering the complex paramagnetic. This intrinsic paramagnetism is the focal point of our investigation, as it dictates the complex's response to an external magnetic field and provides a sensitive probe of its local environment. Understanding and characterizing this paramagnetism is paramount for its application in fields where magnetic handles are crucial.

Synthesis and Purity: The Foundation of Reliable Magnetic Studies

The reliability of any magnetic measurement is contingent upon the purity and structural integrity of the sample. Therefore, a robust and reproducible synthesis protocol is the essential first step.

Synthesis of Copper(II) Tetraphenylporphyrin (CuTPP)

A well-established and commonly employed method for the synthesis of CuTPP is a two-step process involving the initial synthesis of the free-base tetraphenylporphyrin (H₂TPP) followed by metallation with a copper(II) salt.

Part A: Synthesis of meso-Tetraphenylporphyrin (H₂TPP)

The synthesis of H₂TPP is typically achieved through the condensation of pyrrole and benzaldehyde in a suitable solvent, such as propanoic acid, under reflux. The reaction proceeds via an electrophilic substitution mechanism, leading to the formation of the porphyrin macrocycle.

Part B: Metallation with Copper(II)

The free-base porphyrin is subsequently metalated by refluxing with a copper(II) salt, commonly copper(II) acetate, in a high-boiling solvent like N,N-dimethylformamide (DMF). The progress of the reaction can be monitored by the disappearance of the characteristic fluorescence of the free-base porphyrin under UV light.

Purification and Characterization

Purification of the crude CuTPP product is crucial to remove any unreacted starting materials or byproducts. This is typically achieved by column chromatography on silica gel or alumina, followed by recrystallization. The purity and identity of the synthesized CuTPP should be rigorously confirmed by a suite of analytical techniques:

-

UV-Vis Spectroscopy: To confirm the characteristic Soret and Q-bands of the metalloporphyrin.

-

FTIR Spectroscopy: To identify the vibrational modes of the porphyrin macrocycle and the absence of N-H stretches from the free-base precursor.

-

¹H NMR Spectroscopy: While the paramagnetism of Cu(II) broadens the proton signals, it can still be used to confirm the overall structure and purity.

-

Elemental Analysis: To verify the empirical formula of the complex.

Experimental Protocol: Synthesis of CuTPP

Caption: Workflow for the synthesis and purification of CuTPP.

Probing the Magnetic Landscape: Experimental Techniques

A multi-pronged experimental approach is necessary to fully elucidate the magnetic properties of CuTPP. The primary techniques employed are Electron Paramagnetic Resonance (EPR) Spectroscopy, Superconducting Quantum Interference Device (SQUID) Magnetometry, and Paramagnetic Nuclear Magnetic Resonance (NMR) Spectroscopy.

Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR spectroscopy is a powerful technique that directly probes the unpaired electron in the Cu(II) center. For a powdered or frozen solution sample of CuTPP, the EPR spectrum provides crucial information about the electronic structure and the local coordination environment of the copper ion.

Key Parameters from EPR:

-

g-tensor (gₓ, gᵧ, g₂): The g-tensor reflects the interaction of the unpaired electron's spin with the external magnetic field. Its anisotropy provides information about the symmetry of the ligand field around the copper ion. For CuTPP, with its square planar geometry, we typically observe an axial spectrum with g₂ > gₓ ≈ gᵧ.

-

Hyperfine Coupling Constant (A-tensor): The A-tensor describes the interaction between the electron spin and the nuclear spin of the copper atom (⁶³Cu and ⁶⁵Cu, both with I = 3/2). This interaction splits the EPR signal into a characteristic four-line pattern for each g-component. The magnitude of the hyperfine coupling provides insight into the covalency of the Cu-N bonds and the nature of the ground electronic state.

Experimental Protocol: EPR Spectroscopy of CuTPP Powder

-

Sample Preparation: A small amount of finely ground, high-purity CuTPP powder is packed into a quartz EPR tube.

-

Instrument Settings (X-band):

-

Microwave Frequency: ~9.5 GHz

-

Microwave Power: ~1-10 mW (to avoid saturation)

-

Modulation Frequency: 100 kHz

-

Modulation Amplitude: 0.1-0.5 mT (optimized for resolution)

-

Temperature: 77 K (liquid nitrogen) or lower (liquid helium) to reduce spin-lattice relaxation and improve spectral resolution.

-

-

Data Acquisition: The magnetic field is swept, and the first derivative of the microwave absorption is recorded.

-

Data Analysis: The experimental spectrum is simulated using software to extract the precise g- and A-tensor values.

Caption: Experimental workflow for EPR spectroscopy of CuTPP.

Superconducting Quantum Interference Device (SQUID) Magnetometry

SQUID magnetometry is an extremely sensitive technique used to measure the bulk magnetic properties of a material. For CuTPP, it allows for the determination of the magnetic susceptibility as a function of temperature and applied magnetic field.

Key Information from SQUID Magnetometry:

-

Magnetic Susceptibility (χ): This measurement quantifies the degree of magnetization of CuTPP in response to an applied magnetic field.

-

Curie-Weiss Law: The temperature dependence of the magnetic susceptibility of a paramagnetic material like CuTPP often follows the Curie-Weiss law (χ = C / (T - θ)). Fitting the experimental data to this law yields the Curie constant (C), which is related to the effective magnetic moment (μ_eff), and the Weiss constant (θ), which provides information about intermolecular magnetic interactions. For isolated CuTPP molecules, θ is expected to be close to zero.

Experimental Protocol: SQUID Magnetometry of CuTPP Powder

-

Sample Preparation: A precisely weighed amount of CuTPP powder (typically a few milligrams) is packed into a gelatin capsule or a straw.

-

Measurement Procedure:

-

The sample is placed in the SQUID magnetometer.

-

Temperature Dependence: The magnetic moment is measured at a constant, low magnetic field (e.g., 0.1 T) over a wide temperature range (e.g., 2-300 K). Both zero-field-cooled (ZFC) and field-cooled (FC) measurements are typically performed to check for any magnetic ordering or spin-glass behavior.

-

Field Dependence: The magnetic moment is measured as a function of the applied magnetic field at a constant low temperature (e.g., 2 K).

-

-

Data Analysis: The raw data (magnetic moment) is converted to molar magnetic susceptibility (χ_M). The temperature-dependent data is plotted as 1/χ_M vs. T and fitted to the Curie-Weiss law to extract the effective magnetic moment and the Weiss constant.

Caption: Workflow for SQUID magnetometry of CuTPP.

Paramagnetic Nuclear Magnetic Resonance (NMR) Spectroscopy

While the paramagnetism of Cu(II) leads to significant broadening of NMR signals, making high-resolution spectra challenging to obtain, paramagnetic NMR can still provide valuable information about the electronic structure and spin delocalization in CuTPP. The interaction of the nuclear spins with the unpaired electron spin results in large chemical shift changes (paramagnetic shifts) and enhanced nuclear relaxation rates.

Insights from Paramagnetic NMR:

-

Hyperfine Shifts: The paramagnetic shifts observed for the protons and carbons of the porphyrin ligand are a direct measure of the spin density at those nuclei. This provides a detailed map of how the unpaired electron from the copper ion is delocalized onto the porphyrin macrocycle.

-

Nuclear Relaxation: The enhanced relaxation rates (1/T₁ and 1/T₂) are proportional to the inverse sixth power of the distance between the nucleus and the paramagnetic center. This can be used to obtain structural information, particularly in solution.

Experimental Considerations for Paramagnetic NMR of CuTPP:

-

Solvent: A non-coordinating, deuterated solvent is required.

-

Concentration: A balance must be struck between having enough sample for a good signal-to-noise ratio and avoiding excessive intermolecular paramagnetic broadening.

-

Pulse Sequences: Specialized pulse sequences may be necessary to acquire spectra with acceptable resolution due to the rapid relaxation.

-

Solid-State NMR: Solid-state paramagnetic NMR can also be employed to study the magnetic properties of CuTPP in the crystalline state.

Theoretical Modeling: A Computational Lens on Magnetism

Density Functional Theory (DFT) has emerged as a powerful tool for complementing experimental studies of the magnetic properties of transition metal complexes. For CuTPP, DFT calculations can provide valuable insights into its electronic structure and predict its magnetic parameters.

Key DFT Calculations for CuTPP:

-

Geometry Optimization: To obtain the minimum energy structure of the complex.

-

Electronic Structure Calculation: To determine the molecular orbitals and the distribution of the unpaired electron (spin density).

-

Calculation of Magnetic Parameters:

-

g-tensor: Can be calculated and compared with experimental EPR data.

-

Hyperfine Coupling Constants (A-tensor): Can be calculated to aid in the interpretation of EPR spectra.

-

Magnetic Anisotropy: DFT can be used to calculate the magnetic anisotropy of the complex, which is important for understanding its behavior in magnetic fields.

-

By comparing the calculated parameters with experimental results, a more complete and nuanced understanding of the magnetic properties of CuTPP can be achieved.

The Influence of the Solid State: Crystal Packing and Intermolecular Interactions

In the solid state, the magnetic properties of CuTPP can be influenced by intermolecular interactions. The way the molecules pack in the crystal lattice can lead to weak magnetic exchange interactions between neighboring copper centers.

-

Crystal Structure: The single-crystal X-ray diffraction structure of CuTPP reveals the precise arrangement of the molecules in the solid state. This information is crucial for understanding the distances and orientations between paramagnetic copper centers.

-

Intermolecular Interactions: The Weiss constant (θ) obtained from SQUID magnetometry can provide an indication of the nature and strength of these intermolecular magnetic interactions. A small, non-zero θ value would suggest weak ferromagnetic or antiferromagnetic coupling between adjacent CuTPP molecules. Hirshfeld surface analysis can also be used to visualize and quantify these intermolecular contacts.

Data Summary and Interpretation

| Parameter | Technique | Typical Value/Observation for CuTPP | Information Gained |

| g-tensor | EPR | Axial, g‖ > g⊥ ≈ gₑ | Square planar coordination geometry |

| A-tensor (Cu) | EPR | Anisotropic, A‖ > A⊥ | Covalency of Cu-N bonds, ground state |

| μ_eff | SQUID | ~1.73 μB | Confirms S = 1/2 spin state |

| θ | SQUID | Close to 0 K | Minimal intermolecular magnetic interactions |

| Paramagnetic Shifts | NMR | Large shifts for porphyrin protons | Spin delocalization onto the macrocycle |

Conclusion and Future Directions

This in-depth technical guide has provided a comprehensive overview of the magnetic properties of the CuTPP complex, from its synthesis and characterization to the advanced experimental and theoretical techniques used to probe its paramagnetism. The interplay between the electronic structure of the copper(II) ion and the porphyrin macrocycle gives rise to a rich set of magnetic phenomena that can be precisely characterized.

For researchers and scientists, a thorough understanding of these magnetic properties is the key to unlocking the full potential of CuTPP in various applications. For drug development professionals, the ability to use CuTPP as a paramagnetic probe relies on a detailed knowledge of its magnetic behavior in different environments.

Future research in this area will likely focus on:

-

Modulating Magnetic Properties: Synthesizing derivatives of CuTPP with different peripheral substituents to tune its electronic and magnetic properties for specific applications.

-

Advanced EPR Techniques: Utilizing pulsed EPR techniques to gain even more detailed information about the local environment of the copper ion.

-

In Situ Studies: Investigating the magnetic properties of CuTPP in more complex environments, such as incorporated into larger biomolecules or functional materials.

-

Refined Theoretical Models: Developing more accurate computational models to predict the magnetic properties of CuTPP and its derivatives with even greater precision.

By continuing to explore the magnetic landscape of CuTPP, the scientific community will undoubtedly uncover new and exciting applications for this versatile and fascinating molecule.

References

-

Pasenkiewicz-Gierula, M., Subczynski, W. K., & Antholine, W. E. (1998). Oriented Self-Association of Copper(II) Tetraphenylporphine in Liquid-Crystalline Lipid Bilayer Membranes: An EPR Study. Journal of the American Chemical Society, 120(46), 12096-12103. [Link]

-

Nadeem, S., et al. (2016). ONE POT SYNTHESES AND CHARACTERIZATION OF MESO- 5, 10, 15, 20-COPPER TETRAPHENYLPORPHYRIN. RASĀYAN Journal of Chemistry, 9(3), 309-314. [Link]

- S. J. Lippard, J. M. Berg, (1994). Bioinorganic Coordination Chemistry: Copper(II) Tetraphenylporphyrinate. In Principles of Bioinorganic Chemistry. University Science Books.

-

Edusprouts. (2011, November 12). Lab Report on Synthesis of Cu(II) - Tetraphenylporphinate. [Link]

-

ResearchGate. (n.d.). SQUID magnetometry measurements. a) Temperature‐dependent normalized...[Link]

-

Thammasat University. (n.d.). synthesis and characterization of meso- tetraphenylporphyrin derivatives and their copper(ii) complexes. TU e-Thesis. [Link]

-

Watson-Sanders, B. D., et al. (2025). Crystal structures of metalloporphyrin complexes. Effects of Fe(III)-halide bond lengths and intermolecular interactions on crystal packing. Journal of Porphyrins and Phthalocyanines. [Link]

-

ResearchGate. (n.d.). SQUID magnetometry investigations of the temperature and field dependence of the magnetization of the heterostructure with 4 MLs thick spacer and capping layers. [Link]

-

Forschungszentrum Jülich. (2023, October 23). π conjugation: a key to magnetic anisotropy preservation in highly reactive porphyrins. [Link]

-

Pell, A. J., et al. (2019). Paramagnetic NMR in Solution and the Solid State. Progress in Nuclear Magnetic Resonance Spectroscopy, 111, 1-137. [Link]

- van Wüllen, C. (2009). DFT calculation of magnetic anisotropies for multinuclear complexes with antiferromagnetic coupling. The Journal of Chemical Physics, 130(19), 194109.

-

ResearchGate. (n.d.). EPR spectrum of powder CuTP (black line) measured in Q‐Band with the...[Link]

-

Supporting Information Copper(II) tetrakis(pentafluorophenyl) porphyrin: Highly Active Copper-based Molecular Catalyst for Electrochemical CO2 Reduction. (n.d.). [Link]

- Lázaro, J. M., et al. (2021). Paramagnetic solid-state NMR assignment and novel chemical conversion of the aldehyde group to dihydrogen ortho ester

Methodological & Application

Introduction: The Imperative for Sustainable Fuels

An Application Guide to Utilizing Copper(II) meso-tetraphenylporphyrin (CuTPP) in Photocatalytic Hydrogen Production

The global pursuit of clean and sustainable energy has catalyzed extensive research into artificial photosynthesis, a process that mimics nature to convert solar energy into chemical fuels.[1] Among the most promising avenues is photocatalytic water splitting to produce hydrogen (H₂), a high-energy, clean-burning fuel.[2][3][4][5] This process hinges on the development of efficient and robust photocatalytic systems. Porphyrins and their metal complexes, often called "pigments of life," have emerged as exceptional candidates for light-harvesting components due to their strong absorption in the visible light spectrum, high chemical and thermal stability, and tunable electronic properties.[6][7]

This document serves as a detailed technical guide for researchers and scientists on the application of Copper(II) meso-tetraphenylporphyrin (CuTPP), a prominent metalloporphyrin, in photocatalytic hydrogen production. We will delve into the fundamental principles governing its photocatalytic activity, provide validated, step-by-step experimental protocols, and outline the necessary data analysis to rigorously evaluate system performance.

Part 1: Fundamental Principles of the CuTPP Photocatalytic System

A successful photocatalytic hydrogen evolution system is a multicomponent ensemble where each part plays a critical role. The process can be deconstructed into three fundamental steps: (1) light absorption by the photosensitizer, (2) charge separation and transfer, and (3) the catalytic reduction of protons to molecular hydrogen.[3]

The Mechanism: How CuTPP Converts Light into Chemical Energy

CuTPP functions as the primary photosensitizer, initiating the entire process. Its mechanism is rooted in its photophysical properties:

-

Photoexcitation: Upon irradiation with visible light, the extensive π-conjugated system of the CuTPP molecule absorbs a photon, promoting an electron from its ground state (S₀) to a short-lived excited singlet state (S₁).[8]

-

Intersystem Crossing: The electron in the S₁ state rapidly undergoes intersystem crossing to a more stable, longer-lived excited triplet state (T₁). This extended lifetime is crucial as it allows sufficient time for the excited molecule to participate in electron transfer reactions.[8][9]

-

Electron Transfer (Quenching): The excited CuTPP (CuTPP*) in the T₁ state is now a potent redox agent. It can initiate the catalytic cycle through two primary pathways:

-

Reductive Quenching: CuTPP* donates its excited electron to a suitable acceptor (like a co-catalyst or proton), becoming an oxidized radical cation (CuTPP•⁺).

-

Oxidative Quenching: CuTPP* accepts an electron from a sacrificial electron donor, forming a reduced radical anion (CuTPP•⁻).[9] This is often the more prevalent pathway in H₂ evolution systems.

-

The central copper ion is not merely a spectator; it influences the electronic structure and the lifetime of the excited state, thereby modulating the photocatalytic efficiency.[9][10]

Diagram: The Photocatalytic Cycle of CuTPP

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Photocatalytic water splitting - Wikipedia [en.wikipedia.org]

- 5. Enhanced photocatalytic hydrogen production via water splitting using cobalt-based organic nanofibers under visible light irradiation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ethesisarchive.library.tu.ac.th [ethesisarchive.library.tu.ac.th]

- 7. mdpi.com [mdpi.com]

- 8. Recent applications of porphyrins as photocatalysts in organic synthesis: batch and continuous flow approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scholarworks.utrgv.edu [scholarworks.utrgv.edu]

- 10. Bot Verification [rasayanjournal.co.in]

Troubleshooting & Optimization

Technical Support Center: Optimizing the Catalytic Efficiency of Copper(II) meso-Tetraphenylporphyrin (CuTPP)

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Copper(II) meso-Tetraphenylporphyrin (CuTPP). This guide is designed to provide in-depth troubleshooting advice and practical solutions to common challenges encountered during the application of CuTPP as a catalyst. Our goal is to help you maximize its catalytic efficiency, ensure reproducibility, and overcome experimental hurdles.

Troubleshooting Guide: From Synthesis to Catalysis

This section addresses specific issues in a question-and-answer format, providing a logical flow for diagnosing and resolving problems.

Issue 1: My CuTPP-catalyzed reaction shows very low or no conversion.

This is a common starting problem that can stem from the catalyst itself or the reaction setup. Let's break down the potential causes.

Potential Cause A: Catalyst Quality and Purity

-

Question: I followed a synthesis protocol, but how do I know if my catalyst is pure and active?

-

Answer: The activity of CuTPP is critically dependent on its purity. Incomplete metallation or residual starting materials from the synthesis can inhibit or prevent catalysis. The synthesis of tetraphenylporphyrin (H₂TPP) followed by metallation is a common route, and impurities can arise at either stage.[1]

Troubleshooting Steps:

-

Verify Metallation: The most reliable way to confirm the successful synthesis of CuTPP is through UV-Visible spectroscopy. The free-base porphyrin (H₂TPP) has a characteristic Soret band around 419 nm and four smaller Q-bands in the 500-700 nm region. Upon successful copper insertion, the symmetry of the molecule changes from D₂h to D₄h, resulting in a slight shift of the Soret band (to ~416-427 nm) and a reduction of the Q-bands to just two (~538 nm and 620 nm).[2][3] The disappearance of the four Q-bands is a strong indicator of complete metallation.

-

Purification is Crucial: If your UV-Vis spectrum shows residual H₂TPP, the catalyst must be repurified. Column chromatography using silica gel or alumina is a standard and effective method.[2][4] A typical elution might start with a non-polar solvent like hexane and gradually increase polarity with a solvent like dichloromethane or toluene to separate the more polar CuTPP from the less polar H₂TPP.[3]

-

Characterize Thoroughly: Beyond UV-Vis, Fourier-Transform Infrared (FTIR) spectroscopy can confirm the structure. The N-H stretch present in H₂TPP (around 3320 cm⁻¹) should be absent in the CuTPP spectrum, confirming the replacement of the inner protons with the copper ion.[5]

-

Potential Cause B: Inactive Catalyst or Suboptimal Conditions

-

Question: My catalyst is pure, but the reaction still isn't working. What else could be wrong?

-

Answer: Even a pure catalyst requires the right environment to function optimally. The choice of solvent, temperature, and atmosphere can dramatically impact performance.

Troubleshooting Steps:

-

Atmosphere Control: Many catalytic reactions involving metalloporphyrins are sensitive to oxygen. The active catalytic species can be oxidized to an inactive state, or oxygen can participate in unwanted side reactions.[6] Unless the reaction is an oxidation, conducting it under an inert atmosphere (e.g., nitrogen or argon) is highly recommended.

-

Solvent Selection: The solvent not only dissolves reactants but can also coordinate to the catalyst's metal center as an axial ligand. This coordination can modulate the electronic properties and, consequently, the reactivity of the Cu(II) center.[7][8] If your reaction is sluggish, screen a variety of solvents with different coordinating abilities (e.g., non-coordinating like dichloromethane vs. weakly coordinating like THF).

-

Concentration & Temperature: Ensure that reactant concentrations are appropriate. For bimolecular reactions, low concentrations can lead to slow kinetics.[6] Temperature is another critical parameter; while higher temperatures often increase reaction rates, they can also accelerate catalyst decomposition.[9][10] An optimization study to find the ideal temperature balance is often necessary.

-

Issue 2: My reaction starts well, but the catalyst deactivates quickly.

Catalyst deactivation is a significant challenge, particularly in homogeneous systems. Understanding the mechanism of deactivation is key to preventing it.[11][12]

Potential Cause A: Oxidative Degradation

-

Question: My purple catalyst solution is turning colorless or brown, and activity has stopped. What is happening?

-

Answer: The porphyrin macrocycle, despite being a robust aromatic system, is susceptible to oxidative degradation, especially under harsh reaction conditions. This process breaks down the conjugated π-system, leading to a loss of color and catalytic activity.[13]

Troubleshooting Steps:

-

Inert Atmosphere: As mentioned previously, rigorously excluding oxygen by working under a nitrogen or argon atmosphere is the first line of defense against oxidative destruction.

-

Reagent Purity: Ensure your substrates and solvents are free from peroxides or other oxidizing impurities.

-

Immobilization: A highly effective strategy to prevent self-destruction is to immobilize the CuTPP catalyst onto a solid support.[13] This isolates the catalytic centers from each other, preventing bimolecular destructive oxidation pathways where one catalyst molecule oxidizes another. Supports like polymers, silica, or layered double hydroxides have been used successfully.[13]

-

Potential Cause B: Aggregation and Dimerization

-

Question: I observe a decrease in activity at higher catalyst concentrations. Why?

-

Answer: In solution, metalloporphyrins can form non-covalent aggregates or even covalent µ-oxo dimers (especially relevant for iron and manganese porphyrins, but aggregation is a general concern).[13] These aggregated species often exhibit significantly lower catalytic activity than the monomeric catalyst.

Troubleshooting Steps:

-

Optimize Catalyst Loading: Systematically lower the catalyst concentration to find a regime where activity is maximal.

-

Consider Steric Hindrance: Modifying the tetraphenylporphyrin ligand with bulky substituents at the ortho-positions of the phenyl rings can sterically hinder the porphyrins from approaching each other, thus reducing aggregation.

-

Heterogenization: Immobilizing the catalyst on a support is again a powerful solution, as it physically separates the individual CuTPP molecules.[13]

-

Frequently Asked Questions (FAQs)

-

Q1: How can I improve the reusability of my CuTPP catalyst?

-

A1: The most effective method is to switch from a homogeneous to a heterogeneous system. Immobilizing CuTPP on a solid support (e.g., silica, polymers, or layered hydroxides) prevents catalyst leaching and allows for easy recovery by filtration after the reaction.[13] This not only improves reusability but can also enhance stability and prevent deactivation.[13]

-

-

Q2: What is the role of axial ligands and how can I use them to my advantage?

-

A2: Axial ligands are molecules that coordinate to the copper center perpendicular to the plane of the porphyrin ring. These ligands can significantly influence the electronic structure, redox potential, and steric environment of the catalytic site.[7][14][15] For example, electron-donating ligands can increase the electron density on the copper, which may be beneficial for certain reductive catalytic cycles. You can intentionally add coordinating molecules (like pyridine or imidazole) to the reaction mixture to act as co-catalysts or modulators of activity and selectivity.[7][16]

-

-

Q3: How do electron-withdrawing or -donating groups on the phenyl rings affect catalytic activity?

-

A3: Adding substituents to the peripheral phenyl rings is a common strategy to tune the catalyst's electronic properties. Electron-withdrawing groups (e.g., fluorine atoms as in CuTPFP) make the copper center more electron-deficient.[17] This can enhance its Lewis acidity and make it easier to reduce, which is beneficial for reactions like the electrochemical reduction of CO₂.[17] Conversely, electron-donating groups can enhance the catalyst's nucleophilicity.

-

-

Q4: What is the best way to store CuTPP?

-

A4: CuTPP is a stable solid.[18] It should be stored in a cool, dark place, preferably in a desiccator to protect it from moisture and light. For long-term storage, keeping it under an inert atmosphere is good practice.

-

Data Presentation & Protocols

Table 1: Key UV-Vis Spectroscopic Data for Catalyst Verification

This table provides reference values for the characteristic Soret and Q-bands used to confirm the identity and purity of H₂TPP and CuTPP in a non-coordinating solvent like dichloromethane or chloroform.

| Compound | Symmetry | Soret Band (λ_max, nm) | Q-Bands (λ_max, nm) | Reference(s) |

| H₂TPP | D₂h | ~419 | ~515, ~550, ~590, ~650 | [1][3] |

| CuTPP | D₄h | ~416 - 427 | ~538, ~620 | [1][2] |

Experimental Protocol 1: Synthesis and Purification of CuTPP

This protocol is a modified version of established literature procedures.[2][19]

Part A: Synthesis of meso-Tetraphenylporphyrin (H₂TPP)

-

Add propionic acid (e.g., 150 mL) to a round-bottom flask equipped with a reflux condenser.

-

Heat the propionic acid to reflux.

-

In a separate beaker, mix freshly distilled benzaldehyde (e.g., 5 mmol) and freshly distilled pyrrole (e.g., 5 mmol).

-

Add the aldehyde-pyrrole mixture dropwise to the refluxing propionic acid over 15 minutes.

-

Continue refluxing for 30-45 minutes. The solution will turn dark purple.

-

Allow the reaction to cool to room temperature. A purple crystalline precipitate will form.

-

Collect the crystals by vacuum filtration and wash them thoroughly with hot water and then with cold methanol to remove residual propionic acid and other impurities.

-

Dry the H₂TPP crystals in an oven at 100-110°C.

Part B: Metallation to form CuTPP

-

Dissolve the synthesized H₂TPP (e.g., 1 mmol) in a suitable high-boiling solvent like N,N-Dimethylformamide (DMF) or toluene in a round-bottom flask with a reflux condenser.[2]

-

Add an excess of a copper(II) salt, such as copper(II) acetate monohydrate (Cu(OAc)₂·H₂O) (e.g., 3-5 equivalents).

-

Reflux the mixture for 1-2 hours. Monitor the reaction progress using UV-Vis spectroscopy or TLC. The reaction is complete when the four Q-bands of H₂TPP are replaced by the two Q-bands of CuTPP.

-

Cool the reaction mixture. Remove the solvent using a rotary evaporator.

-

Purify the crude product using column chromatography (alumina or silica gel) with an appropriate solvent system (e.g., dichloromethane/hexane gradient) to separate the CuTPP from unreacted H₂TPP and excess metal salts.[2]

-

Collect the main purple fraction, evaporate the solvent, and dry the final CuTPP product under vacuum.

Visualizations

Diagram 1: Troubleshooting Workflow for Low Catalytic Activity

Caption: A step-by-step workflow for diagnosing low catalytic activity.

Diagram 2: Common Deactivation Pathways for CuTPP Catalysts

Caption: Major mechanisms leading to the deactivation of CuTPP catalysts.

References

-

Nadeem, S., et al. (2016). ONE POT SYNTHESES AND CHARACTERIZATION OF MESO- 5, 10, 15, 20-COPPER TETRAPHENYLPORPHYRIN. RASĀYAN Journal of Chemistry, 9(3), 309-314. Available at: [Link]

-

Gonzalez, C. M. (2018). Synthesis, Characterization, and Application of Meso-Tetraphenyl Metalloporphyrin Photocatalysts under Visible Light. ScholarWorks @ UTRGV. Available at: [Link]

-

de Sousa, D. P., et al. (2015). Computational study on the effect of axial ligation upon the electronic structure of copper (II) porphyrinate. ResearchGate. Available at: [Link]

-

Lopes, A. D., & Guedes, A. (2016). Recent Advances in Solid Catalysts Obtained by Metalloporphyrins Immobilization on Layered Anionic Exchangers: A Short Review and Some New Catalytic Results. Molecules, 21(3), 296. Available at: [Link]

-

Growing Science. (n.d.). Copper (II) tetraphenylporphyrin. Available at: [Link]

-

Scribd. (n.d.). Synthesis of Cu (II) - Tetraphenylporphinate. Available at: [Link]

-

University of California, Berkeley. (n.d.). Bioinorganic Coordination Chemistry: Copper(II) Tetraphenylporphyrinate. Available at: [Link]

-

Buschbeck, R., Rüffer, T., & Lang, H. (2018). Supporting Information: Diaqua-β-Octaferrocenyltetraphenylporphyrin: A Multiredox-active and Air-stable 16π Non-Aromatic Porphyrin. The Royal Society of Chemistry. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis and characterizations of CuNCP and CuTPP. Available at: [Link]

-

Dehaudt, J., et al. (2023). A greener tetraphenylporphyrin synthesis and metallation: an undergraduate teaching experiment. Taylor & Francis Online. Available at: [Link]

-

ResearchGate. (n.d.). FTIR spectrum of CuTPP. Available at: [Link]

-

Boral, S., et al. (2020). Copper(II) tetrakis(pentafluorophenyl)porphyrin: Highly Active Copper-based Molecular Catalyst for Electrochemical CO2 Reduction. The Royal Society of Chemistry. Available at: [Link]

-

Fashion Sustainability Directory. (2025). Catalyst Deactivation Mechanisms. Available at: [Link]

-

Thammasat University. (n.d.). synthesis and characterization of meso- tetraphenylporphyrin derivatives and their copper(ii) complexes. TU e-Thesis. Available at: [Link]

-

Boral, S., et al. (2020). Supporting Information: Copper(II) tetrakis(pentafluorophenyl)porphyrin: Highly Active Copper-based Molecular Catalyst for Electrochemical CO2 Reduction. The Royal Society of Chemistry. Available at: [Link]

-

de Freitas, F. A., et al. (2016). Chemical Reactions Catalyzed by Metalloporphyrin-Based Metal-Organic Frameworks. Molecules, 21(8), 1015. Available at: [Link]

-

Science and Education Publishing. (n.d.). An Undergraduate Experiment Using Microwave-Assisted Synthesis of First Raw Metalloporphyrins: Characterizations and Spectroscopic Study. Available at: [Link]

-

UCL Discovery. (2024). Computational screening of metalloporphyrin catalysts for the activation of carbon dioxide. Available at: [Link]

-

ResearchGate. (n.d.). Optimizing Catalytic Reactions. Available at: [Link]

-

Bartholomew, C. H. (2001). Mechanisms of catalyst deactivation. Applied Catalysis A: General, 212(1-2), 17-60. Available at: [Link]

-

MDPI. (n.d.). Special Issue: Recent Developments on Catalysis by Metalloporphyrins and Analogues. Available at: [Link]

-

Rebelo, S. L. H., & Simões, M. M. Q. (2018). Metalloporphyrins: Bioinspired Oxidation Catalysts. ACS Catalysis, 8(11), 10194-10212. Available at: [Link]

-

AmmoniaKnowHow. (n.d.). Catalyst deactivation Common causes. Available at: [Link]

-

Rose, M. J., et al. (2014). Role of the Supporting Surface in the Thermodynamics and Cooperativity of Axial Ligand Binding to Metalloporphyrins at Interface. Current Physical Chemistry, 4(2), 103-116. Available at: [Link]

-

MDPI. (2021). Photoelectrochemical Stability under Anodic and Cathodic Conditions of Meso-Tetra-(4-Sulfonatophenyl)-Porphyrinato Cobalt (II) Immobilized in Polypyrrole Thin Films. Available at: [Link]

-

ACS Omega. (2022). Copper(II) meso-Tetraphenyl- and meso-Tetrafluorenyl Porphyrinates as Charge Carrier Transporting and Electroluminescent Compounds. Available at: [Link]

-

MDPI. (2021). Efficient Catalytic Reduction of 4-Nitrophenol Using Copper(II) Complexes with N,O-Chelating Schiff Base Ligands. Available at: [Link]

-

Journal of the American Chemical Society. (2019). Molecular Evidence for the Catalytic Process of Cobalt Porphyrin Catalyzed Oxygen Evolution Reaction in Alkaline Solution. Available at: [Link]

-

ResearchGate. (n.d.). Study of the stability of 5,10,15,20-tetraphenylporphine (TPP) and metalloporphyrins NiTPP, CoTPP, CuTPP, and ZnTPP by differential scanning calorimetry and thermogravimetry. Available at: [Link]

-

PMC. (2023). The mathematical catalyst deactivation models: a mini review. Available at: [Link]

-

Diva-portal.org. (n.d.). Study of Catalyst Deactivation in Three Different Industrial Processes. Available at: [Link]

-

PubMed. (2019). Axial ligands tailoring the ORR activity of cobalt porphyrin. Available at: [Link]

-

PubMed. (2005). Effects of peripheral substituents and axial ligands on the electronic structure and properties of cobalt porphyrins. Available at: [Link]

-

PMC. (2022). Copper(II) meso-Tetraphenyl- and meso-Tetrafluorenyl Porphyrinates as Charge Carrier Transporting and Electroluminescent Compounds. Available at: [Link]

-

ResearchGate. (n.d.). CuTPP molecular structure. Available at: [Link]

-

ResearchGate. (2025). Evaluation of catalytic activity of copper salts and their removal processes in the three-component coupling reactions. Available at: [Link]

-

PMC. (n.d.). The Magnetic Behaviour of CoTPP Supported on Coinage Metal Surfaces in the Presence of Small Molecules. Available at: [Link]

-

ResearchGate. (n.d.). The molecular structure of CuTPP and various solvents used in experiments. Available at: [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Bot Verification [rasayanjournal.co.in]

- 3. scribd.com [scribd.com]

- 4. fenix.ciencias.ulisboa.pt [fenix.ciencias.ulisboa.pt]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. ammoniaknowhow.com [ammoniaknowhow.com]

- 11. Catalyst Deactivation Mechanisms → Term [fashion.sustainability-directory.com]

- 12. scispace.com [scispace.com]

- 13. Recent Advances in Solid Catalysts Obtained by Metalloporphyrins Immobilization on Layered Anionic Exchangers: A Short Review and Some New Catalytic Results | MDPI [mdpi.com]

- 14. par.nsf.gov [par.nsf.gov]

- 15. Axial ligands tailoring the ORR activity of cobalt porphyrin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Effects of peripheral substituents and axial ligands on the electronic structure and properties of cobalt porphyrins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pubs.rsc.org [pubs.rsc.org]

- 18. Copper(II) meso-Tetraphenyl- and meso-Tetrafluorenyl Porphyrinates as Charge Carrier Transporting and Electroluminescent Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 19. rsc.org [rsc.org]

Common side-products in the synthesis of copper tetraphenylporphyrin

Technical Support Center: Copper(II) Tetraphenylporphyrin (CuTPP) Synthesis

Status: Online Operator: Senior Application Scientist Ticket ID: CuTPP-SYN-001 Subject: Troubleshooting Common Side-Products & Impurities

Welcome to the Porphyrin Synthesis Support Hub.

You are likely here because your reaction flask contains a black sludge instead of purple crystals, or your UV-Vis spectrum is showing peaks that shouldn't be there. Synthesizing Copper Tetraphenylporphyrin (CuTPP) involves navigating a competition between cyclization (good) and linear polymerization (tar).

This guide addresses the three most common "tickets" we receive regarding CuTPP synthesis: Polypyrrolic Tar , Chlorin Contamination , and Incomplete Metallation .

Module 1: The "Black Sludge" Issue (Polypyrrolic Tar)

User Complaint: "My reaction mixture turned into a thick, black tar that clogged my filter. Yield is <5%."

Technical Diagnosis: This is the most common failure mode in the Adler-Longo method (refluxing propionic acid). The reaction relies on the condensation of pyrrole and benzaldehyde to form a porphyrinogen, which must be oxidized to form the porphyrin.[1] If oxidation is too slow or concentration is too high, the intermediate carbocations polymerize linearly instead of cyclizing.

Troubleshooting Protocol:

-

Oxygen Availability (The Critical Variable): The Adler method requires atmospheric oxygen.

-

Fix: Do not run this reaction under nitrogen/argon unless you are using the Lindsey method with a chemical oxidant (DDQ). Ensure the condenser is open to the air (via a drying tube) or actively bubble air through the solution.

-

-

Concentration Check:

-

Fix: High concentrations favor intermolecular polymerization (tar) over intramolecular cyclization (porphyrin). Ensure your reactant concentration does not exceed 0.2 M.

-

-

Temperature Control:

-

Fix: Propionic acid reflux (~141°C) is required to drive the thermodynamics. If the temperature drops, the reversible condensation equilibrium shifts toward linear oligomers.

-

Visualizing the Pathway:

Figure 1: The bifurcation point between successful synthesis and tar formation. Oxygen/Oxidant presence determines the pathway.

Module 2: The "Green Tint" (Chlorin Contamination)

User Complaint: "My product is purple, but has a greenish cast. UV-Vis shows a persistent peak around 650 nm."

Technical Diagnosis: You have Tetraphenylchlorin (TPC) . This is a "dihydro-porphyrin" where one pyrrole double bond is hydrogenated. It is a common impurity because the oxidation of porphyrinogen to porphyrin is a 6-electron process; stopping at 4 electrons yields chlorin.

Troubleshooting Protocol:

-

Chemical Oxidation (The "Clean-Up"):

-

Protocol: If you used the Lindsey method (DCM/TFA), add DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) or p-chloranil at the end of the reaction. These are potent oxidants that convert chlorin to porphyrin.

-

Dosage: 0.75 equivalents relative to the starting pyrrole.

-

-

Chromatographic Separation:

Module 3: Incomplete Metallation (Free-Base Impurity)

User Complaint: "I see four Q-bands in the visible region instead of one or two. My product is fluorescent."

Technical Diagnosis: Your sample contains Free-Base Porphyrin (H₂TPP) . CuTPP is effectively non-fluorescent due to the heavy-atom effect (intersystem crossing to triplet state) and high symmetry (D4h). H₂TPP is D2h symmetric and highly fluorescent.

Data Comparison: H₂TPP vs. CuTPP

| Feature | Free-Base (H₂TPP) | Copper Complex (CuTPP) | Cause of Difference |

| Symmetry | Metal coordination equalizes pyrrole bonds. | ||

| Soret Band | ~419 nm | ~414 nm | Metal-to-Ligand backbonding / Hypsochromic shift. |

| Q-Bands | 4 Bands (515, 550, 590, 645 nm) | 1-2 Bands (~540 nm) | Increased symmetry collapses the Q-band splitting. |

| Fluorescence | Strong Red Emission | Quenched (Non-fluorescent) | Paramagnetic Cu(II) promotes Intersystem Crossing. |

Troubleshooting Protocol:

-

Drive the Reaction:

-

Fix: Add excess Copper(II) Acetate (1.5 eq) to the reaction mixture.

-

Solvent: Ensure you are using DMF or a CHCl3/Methanol mix. Pure CHCl3 is often not polar enough to dissolve the copper salt effectively.

-

-

Check Kinetics:

Module 4: Purification & Isolation Workflow

User Complaint: "How do I separate CuTPP from the copper salts and tar?"

Standard Operating Procedure (SOP):

-

Precipitation (Bulk Removal):

-

If in DMF/Propionic Acid: Cool to room temperature. Add an equal volume of Methanol or Water. Chill.

-

Result: CuTPP precipitates; Copper salts and some tar remain in solution. Filter and wash with hot water (removes Cu salts) and Methanol (removes tar).

-

-

Chromatography (Fine Purification):

-

Stationary Phase: Silica Gel (Grade 60). Note: Alumina Grade III is preferred for demetallation-sensitive porphyrins (like Mg/Zn), but Silica is fine for CuTPP.

-

Eluent: Dichloromethane (DCM) : Hexane (1:1).

-

Order of Elution:

-

Solvent Front

-

CuTPP (Red/Purple Band)

-

H₂TPP (If present - slower)

-

Chlorin (Greenish/Brown - slower)

-

Tar (Stays at baseline)

-

-

Purification Logic Tree:

Figure 2: Decision matrix for the isolation and purification of CuTPP.

References

-

Adler, A. D., Longo, F. R., et al. (1967). On the preparation of metalloporphyrins. Journal of Inorganic and Nuclear Chemistry.

-

Lindsey, J. S., et al. (1987). Rothemund and Adler-Longo reactions revisited: synthesis of tetraphenylporphyrins under equilibrium conditions. The Journal of Organic Chemistry.

-

Rothemund, P. (1936).[6][7] A New Porphyrin Synthesis. The Synthesis of Porphin. Journal of the American Chemical Society.

-

Barnett, G. H., et al. (1975). Concerning meso-tetraphenylporphyrin purification. Journal of the Chemical Society, Perkin Transactions 1.

Sources

- 1. fenix.ciencias.ulisboa.pt [fenix.ciencias.ulisboa.pt]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Rothemund reaction - Wikipedia [en.wikipedia.org]

- 7. chemijournal.com [chemijournal.com]

Technical Support Center: CuTPP Catalyst Regeneration

This guide functions as a specialized Technical Support Center for researchers working with Copper(II) Tetraphenylporphyrin (CuTPP). It is structured to diagnose the specific mode of deactivation and provide the corresponding regeneration protocol.

Status: Active | Ticket: #CuTPP-REG-001 | Specialist: Senior Application Scientist

Core Directive & System Overview

Subject: Regeneration of Deactivated Copper(II) Tetraphenylporphyrin (CuTPP) Applicability: Homogeneous catalysis (organic synthesis), Heterogeneous electrocatalysis (CO2 reduction), and biomimetic oxidation.

Executive Summary: CuTPP deactivation typically stems from three distinct failure modes: Surface Fouling (adsorption of intermediates), Demetallation (loss of the Cu center under acidic/reductive stress), or Porphyrin Ring Degradation (oxidative bleaching).

-

Fouling: Reversible via polarity-gradient washing.

-

Demetallation: Reversible via chemical re-metallation.

-

Ring Degradation: Irreversible.

Diagnostic Phase: Identify Your Issue

Before attempting regeneration, you must diagnose the state of your catalyst. Blindly applying protocols can permanently destroy the complex.

Visual & Spectroscopic Triage

| Symptom | Probable Cause | Status | Recommended Action |

| Loss of Activity (No color change) | Surface Fouling / Pore Blocking | Regenerable | Proceed to Protocol A (Solvent Wash). |

| Color Change: Purple | Protonation / Demetallation (Formation of H | Regenerable | Proceed to Protocol B (Re-metallation). |

| Color Change: Purple | Aggregation / Carbonization | Difficult | Try Protocol A ; likely requires recrystallization. |

| Color Change: Purple | Oxidative Bleaching (Ring Cleavage) | Fatal | Discard. Synthesis of fresh batch required. |

| UV-Vis: 4 Q-bands appear (515-650 nm) | Loss of Copper (Reversion to Free Base) | Regenerable | Proceed to Protocol B . |

Decision Tree: The Regeneration Logic

Caption: Logical workflow for selecting the appropriate regeneration strategy based on visual and spectroscopic markers.

Troubleshooting Protocols (Step-by-Step)

Protocol A: Polarity-Gradient Washing (For Fouling)

Use Case: Catalyst is intact (purple) but activity has dropped due to adsorbed intermediates or electrolyte salts (common in CO

The Logic: We utilize the high solubility of CuTPP in chlorinated solvents (DCM) and its insolubility in polar protic solvents (Methanol/Water) to wash away impurities without losing the catalyst.

-

Dissolution: Dissolve the crude/spent catalyst in minimal Dichloromethane (DCM) .

-

Note: If the catalyst is on a carbon support (heterogeneous), sonicate in DCM to detach adsorbed organics, then filter. The CuTPP stays on the carbon; organics go into solution.

-

-

Filtration: Pass the solution through a fine frit or Celite pad to remove insoluble black carbonaceous deposits.

-

Precipitation: Slowly add Methanol (MeOH) to the DCM filtrate (Ratio 3:1 MeOH:DCM).

-

Collection: Vacuum filter the purple solid. Wash with pure MeOH (

mL). -

Drying: Dry under vacuum at 80°C for 4 hours.